Due to its double bond structure, cyclooctatetraene can readily undergo polymerization reactions. This property allows it to be used as a building block for the synthesis of highly ordered organic films for modifying silicon surfaces []. These films can improve the chemical and physical properties of the silicon, making them suitable for applications in electronics and microfluidics [].
Cyclooctatetraene plays a crucial role in liquid-state organic dye lasers. It acts as a triplet state quencher, effectively reducing the phenomenon of "dye blinking" []. Dye blinking occurs when the dye molecule gets stuck in an excited state, hindering laser operation. By capturing this excited state energy, cyclooctatetraene enhances the efficiency and stability of the laser [].
The unique electronic structure and reactivity of cyclooctatetraene make it a promising candidate for developing sensitive chemical sensors. Researchers are exploring its potential for detecting various analytes, including explosives and environmental pollutants, by exploiting its ability to interact with specific molecules [].
Cyclooctatetraene can be incorporated into supramolecular structures, which are assemblies of molecules held together by non-covalent interactions. These structures can exhibit unique properties based on their specific arrangements. Studying the interactions between cyclooctatetraene and other molecules within these assemblies contributes to the advancement of supramolecular chemistry research [].
Cyclooctatetraene is an organic compound with the molecular formula . It is a colorless liquid that is less dense than water and insoluble in it. The compound is known for its unique non-planar structure, often described as "tub-shaped," which contributes to its distinctive chemical behavior. Cyclooctatetraene is classified as an annulene, characterized by a cyclic arrangement of alternating double bonds. This compound exhibits interesting electronic properties due to its eight π electrons, which place it at the edge of Hückel's rule for aromaticity, making it non-aromatic despite having a cyclic structure .
COT doesn't have a known biological function.
Research on the biological activity of cyclooctatetraene is limited, but some studies suggest potential interactions with biological systems. Its derivatives have been investigated for their effects on cellular processes, although specific pharmacological activities remain largely unexplored. The compound's reactivity may allow for the development of biologically active derivatives, but further research is necessary to elucidate these properties.
Cyclooctatetraene can be synthesized through several methods:
Cyclooctatetraene has several applications in various fields:
Interaction studies involving cyclooctatetraene primarily focus on its reactivity with other chemical species. The compound's ability to act as a 4π electron donor makes it a valuable participant in various organic reactions. Research indicates that substituents on cyclooctatetraene can significantly influence its interaction dynamics, altering reaction rates and product distributions .
Cyclooctatetraene shares similarities with several other cyclic compounds, particularly those that also feature alternating double bonds. Here are some comparable compounds:
Compound | Structure Type | Aromaticity | Unique Features |
---|---|---|---|
Cyclobutadiene | Cyclic | Anti-aromatic | Highly reactive; exists only at low temperatures |
Benzene | Cyclic | Aromatic | Stable due to resonance; planar structure |
Cyclohexadiene | Cyclic | Non-aromatic | Can undergo Diels-Alder reactions; more stable than cyclooctatetraene |
Cycloheptatriene | Cyclic | Non-aromatic | Contains seven carbon atoms; participates in similar reactions |
Cyclooctatetraene's unique non-planar structure and ability to undergo multiple types of chemical transformations distinguish it from these similar compounds. Its non-aromatic character allows it to engage in distinct reaction pathways not available to aromatic compounds like benzene .
Cyclooctatetraene, with the molecular formula C8H8, is an unsaturated derivative of cyclooctane featuring four alternating carbon-carbon double bonds [1]. Unlike benzene (C6H6), cyclooctatetraene is not aromatic despite having a stoichiometric relationship to it [1]. The molecule exhibits a characteristic non-planar geometry that distinguishes it from many other cyclic hydrocarbons [2]. This non-planarity is a fundamental aspect of cyclooctatetraene's structure and significantly influences its chemical behavior and properties [3].
In its equilibrium state, cyclooctatetraene adopts a non-planar tub-shaped conformation with D2d symmetry [1] [5]. This tub shape resembles a boat with alternating carbon atoms positioned above and below an imaginary plane [5]. The dihedral angle between vicinal double bonds is approximately 56° in the crystal structure, which prevents proper overlap between neighboring p orbitals and limits π-bond conjugation [11]. Femtosecond rotational coherence spectroscopy combined with high-level ab initio calculations has provided precise measurements of this tub-shaped structure [18]. The D2d symmetry is characterized by two perpendicular C2 axes and two dihedral planes of symmetry [29]. This symmetrical tub conformation has been confirmed through nuclear magnetic resonance studies in various nematic solvents across a wide temperature range (-35 to 170°C) [29].
Cyclooctatetraene exhibits distinct bond alternation patterns with clearly differentiated single and double bonds [5]. High-precision measurements from femtosecond rotational coherence spectroscopy and ab initio calculations have determined the equilibrium bond lengths to be re(C-C) = 1.470 Å for single bonds and re(C=C) = 1.337 Å for double bonds [9] [18]. This alternation pattern is consistent with a non-aromatic polyene structure rather than an aromatic system [11]. The bond alternation is maintained even in the planar transition state structures, where the bond lengths are measured at approximately 1.473 Å for single bonds and 1.344 Å for double bonds [5] [7]. This persistent bond alternation, even in the planar form, indicates the molecule's resistance to electronic delocalization that would equalize bond lengths [6].
The bond angles in cyclooctatetraene contribute significantly to its structural stability and conformational preferences [10]. In the tub conformation, the C=C-C angles are measured at approximately 126.1°, while the C=C-H angles are about 117.6° [1] [7]. These values deviate from the ideal 120° for sp2 hybridized carbon atoms, introducing strain into the molecular framework [10]. The non-planar conformation helps alleviate some of this angle strain, as a planar octagonal structure would require internal angles of 135° [10]. This angle strain is one of the primary reasons why cyclooctatetraene adopts the tub conformation rather than a planar structure [12]. The strain analysis reveals that the delocalization energy that might be gained from a planar structure is insufficient to overcome the angle strain that would develop [12]. Detailed measurements of bond angles from crystallographic data show variations in the C-C-C angles throughout the molecule, reflecting the distribution of strain across the ring system [7].
Bond Type | Bond Length (Å) | Bond Angle | Reference |
---|---|---|---|
C-C (single) | 1.470 ± 0.05 | - | [18] |
C=C (double) | 1.337 ± 0.1 | - | [18] |
C-H | 1.079 ± 0.1 | - | [18] |
C=C-C | - | 126.1° | [1] |
C=C-H | - | 117.6° | [1] |
C1-C2-C6 | - | 127.105° | [7] |
C1-C5-C7 | - | 127.854° | [7] |
Cyclooctatetraene exhibits rich conformational dynamics that have fascinated organic chemists for decades [9]. These dynamic processes involve significant structural changes that affect the molecule's properties and reactivity [13].
The ring inversion process in cyclooctatetraene involves the conversion between equivalent tub conformations, where the atoms that were pointing up in one conformation point down in the other [9]. This D2d ⇆ D2d interconversion requires the molecule to pass through a higher-energy planar transition state [30]. Multireference calculations have been performed to characterize this ring inversion process, revealing that accurate treatment of dynamical correlation is necessary to obtain correct values for the barrier heights [13]. The activation energy for this ring inversion has been measured to be approximately 10-14 kcal/mol (41.8-58.6 kJ/mol) [9] [13]. The inversion barrier is related to the energetic aspects of antiaromaticity that would be present in a planar cyclooctatetraene structure [11]. Temperature-dependent nuclear magnetic resonance studies have provided experimental evidence for this ring inversion process, showing significant spectral changes with varying temperature [29].
In addition to ring inversion, cyclooctatetraene undergoes bond shift processes where single and double bonds interchange positions [9] [13]. This process involves the migration of π-bonds around the ring while maintaining the overall tub-shaped conformation [29]. Nuclear magnetic resonance studies have revealed that this bond shift process has an activation energy of approximately 10.9 kcal/mol [29]. The bond shift mechanism contributes to the dynamic behavior of cyclooctatetraene and affects its spectroscopic properties [30]. Multireference calculations have shown that this process can be described surprisingly well even at the complete active space self-consistent field level, making it amenable to computational study for dynamics simulations [13]. The bond shift process occurs through a transition state that may be planar or may involve crown-like or saddle-like conformations [11].
The transition states involved in cyclooctatetraene's conformational changes have been extensively studied using computational methods [30]. For the ring inversion process, the transition state has a planar D4h structure with alternating bond lengths [9] [30]. This planar transition state is approximately 10-14 kcal/mol higher in energy than the tub-shaped ground state [9]. The intrinsic reaction coordinate procedure has revealed that this planar transition state shows alternating C-C (1.4791 Å), C=C (1.3261 Å), and C-H (1.0780 Å) bond lengths [30]. For the bond shift process, computational studies have identified several possible transition state geometries, including planar D8h structures and non-planar crown-like or saddle-like conformations [11] [14]. The planar D8h structure is predicted to be a few kilocalories per mole higher in energy than the D4h structure [9]. Interestingly, the planar D8h structure is predicted to have an open-shell singlet state that is more stable than the triplet state, violating Hund's rule [14]. This violation has been explained by the concept of "disjoint diradicals" [11].
Crystallographic investigations have provided valuable insights into the solid-state structure of cyclooctatetraene [26] [27]. X-ray diffraction studies have confirmed the tub-shaped conformation observed in solution and gas-phase studies [27]. Cyclooctatetraene crystallizes in the orthorhombic system with four molecules per unit cell, with cell dimensions of a=7.76 Å, b=7.80 Å, and c=10.66 Å [27]. The crystal structure analysis has confirmed the alternating single and double bond pattern, with measured bond lengths of approximately 1.34 Å for double bonds and 1.54 Å for single bonds [27]. The C=C-C bond angle in the crystal structure is approximately 125°, consistent with the values determined from spectroscopic and computational studies [27].
High-pressure crystallographic studies have also been performed on cyclooctatetraene using angular-dispersive X-ray diffraction [22]. These studies have revealed at least two phase transitions during pressure increase, followed by the loss of long-range crystallographic order [22]. The lattice constants obtained from X-ray diffraction patterns at elevated pressures (e.g., 3.8 GPa) have shown good agreement with theoretical predictions [22]. These high-pressure studies have also been complemented by Raman spectroscopy and density functional calculations to provide a comprehensive understanding of cyclooctatetraene's behavior under extreme conditions [22].
Spectroscopic methods have been instrumental in elucidating the structure and dynamics of cyclooctatetraene [18] [19]. Various spectroscopic techniques have provided complementary information about different aspects of the molecule's properties [21].
Nuclear magnetic resonance (NMR) spectroscopy has been extensively used to study cyclooctatetraene's structure and dynamics [29] [30]. The proton NMR spectrum of cyclooctatetraene shows a single peak at approximately 5.7 ppm, indicating that all eight hydrogen atoms are chemically equivalent due to the D2d symmetry and rapid bond shifting at room temperature [10] [24]. This chemical shift value is consistent with olefinic protons rather than aromatic protons, supporting the non-aromatic nature of cyclooctatetraene [10].
Carbon-13 NMR studies have also provided valuable information about the carbon framework of cyclooctatetraene [24]. The carbon-13 spectrum shows a single peak for all eight carbon atoms, again reflecting the molecular symmetry and dynamic processes that make all carbon atoms equivalent on the NMR time scale [24]. Temperature-dependent NMR studies have revealed significant spectral changes that provide insights into the bond shift and ring inversion processes [29]. Analysis of these spectral changes has allowed the determination of activation energies for these dynamic processes [29].
Vibrational spectroscopy, including infrared and Raman spectroscopy, has been used to investigate the molecular vibrations of cyclooctatetraene [18] [21]. These techniques have provided information about the molecular symmetry and conformational preferences [21]. Several Raman and infrared spectroscopic studies have addressed the determination of cyclooctatetraene's point-group symmetry [18]. The vibrational spectra of both normal cyclooctatetraene and its deuterated analog (cyclooctatetraene-d8) have been recorded and analyzed [21].
Band shapes in the gas-phase infrared spectrum of cyclooctatetraene have been recorded in the 3500-250 cm-1 range [21]. These spectral data, combined with theoretical calculations, have allowed the assignment of vibrational modes and the confirmation of the D2d symmetry [21]. High-pressure Raman spectroscopic studies have also been performed on cyclooctatetraene up to 16 GPa, revealing pressure-induced phase transitions that correlate with the crystallographic changes observed under high pressure [22].
Flammable;Irritant;Health Hazard